R-(-)-Manidipine-d4

Description

BenchChem offers high-quality R-(-)-Manidipine-d4 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about R-(-)-Manidipine-d4 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

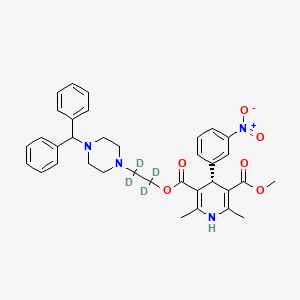

5-O-[2-(4-benzhydrylpiperazin-1-yl)-1,1,2,2-tetradeuterioethyl] 3-O-methyl (4R)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H38N4O6/c1-24-30(34(40)44-3)32(28-15-10-16-29(23-28)39(42)43)31(25(2)36-24)35(41)45-22-21-37-17-19-38(20-18-37)33(26-11-6-4-7-12-26)27-13-8-5-9-14-27/h4-16,23,32-33,36H,17-22H2,1-3H3/t32-/m1/s1/i21D2,22D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANEBWFXPVPTEET-LYTNKOSFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OCCN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])OC(=O)C1=C(NC(=C([C@H]1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC)C)C)N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H38N4O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00675999 |

Source

|

| Record name | 2-[4-(Diphenylmethyl)piperazin-1-yl](~2~H_4_)ethyl methyl (4R)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00675999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

614.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217718-54-1 |

Source

|

| Record name | 2-[4-(Diphenylmethyl)piperazin-1-yl](~2~H_4_)ethyl methyl (4R)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00675999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to R-(-)-Manidipine-d4 for Bioanalytical Research

This guide provides an in-depth exploration of R-(-)-Manidipine-d4, a critical tool in modern pharmaceutical research. We will delve into its chemical nature, the significance of its isotopic labeling, and its primary application as an internal standard in high-precision bioanalytical assays. This document is intended for researchers, scientists, and drug development professionals seeking to understand and implement best practices for the quantitative analysis of manidipine.

Introduction to Manidipine and the Significance of Stereochemistry

Manidipine is a third-generation dihydropyridine calcium channel blocker used for the treatment of hypertension.[1][2][3] It functions by inhibiting the influx of calcium ions through L-type calcium channels in vascular smooth muscle cells, leading to vasodilation and a reduction in blood pressure.[4][5] Manidipine is a chiral compound, existing as two enantiomers: R-(-)-Manidipine and S-(+)-Manidipine. Pharmacological studies have shown that the S-(+)-isomer possesses significantly greater antihypertensive activity than the R-(-)-isomer.[6] This enantioselectivity makes it crucial to employ stereospecific analytical methods in pharmacokinetic and metabolic studies to accurately characterize the behavior of each enantiomer in the body.

The Role of Deuterium Labeling: Understanding R-(-)-Manidipine-d4

R-(-)-Manidipine-d4 is a stable isotope-labeled (SIL) form of the R-(-)-enantiomer of manidipine.[7][8] In this molecule, four hydrogen atoms have been replaced with deuterium atoms, a stable, non-radioactive isotope of hydrogen.[9] This substitution increases the molecular weight of the compound by four atomic mass units without significantly altering its chemical properties.[7][10]

The rationale behind using deuterated compounds in research, particularly in quantitative analysis, is rooted in the principles of mass spectrometry. The mass difference allows a mass spectrometer to distinguish between the deuterated standard (R-(-)-Manidipine-d4) and the non-deuterated analyte (R-(-)-Manidipine) present in a biological sample.[9][11]

Primary Research Application: The "Gold Standard" Internal Standard

The foremost application of R-(-)-Manidipine-d4 in research is its use as an internal standard (IS) for quantitative bioanalysis, typically employing liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9][12] In this context, it is considered the "gold standard" for ensuring the accuracy and precision of analytical results.[13][14]

An ideal internal standard should behave identically to the analyte during the entire analytical process, including sample extraction, chromatographic separation, and ionization in the mass spectrometer.[12] By being chemically identical to the analyte, a stable isotope-labeled internal standard like R-(-)-Manidipine-d4 perfectly mimics the behavior of the endogenous R-(-)-Manidipine. This mimicry allows it to compensate for variations in sample preparation, matrix effects (ion suppression or enhancement), and fluctuations in instrument response.[12][14][15]

The use of a deuterated internal standard is a key recommendation by regulatory agencies for bioanalytical method validation, as it provides a reliable tool for pharmacokinetic and bioequivalence studies that can contribute to the efficacy and safety of therapies.[16]

The Principle of Isotope Dilution Mass Spectrometry

The use of R-(-)-Manidipine-d4 is based on the principle of isotope dilution mass spectrometry. A known quantity of the deuterated standard is added to each biological sample (e.g., plasma, urine) at the beginning of the sample preparation process.[13] The sample is then processed to extract both the analyte and the internal standard. During LC-MS/MS analysis, the instrument measures the ratio of the response of the analyte to the response of the internal standard. Since any sample loss or variation in instrument response will affect both the analyte and the internal standard equally, their ratio remains constant. This allows for highly accurate quantification of the analyte in the original sample.

Technical Data and Properties

Below is a summary of the key chemical and physical properties of R-(-)-Manidipine-d4.

| Property | Value |

| Molecular Formula | C₃₅H₃₄D₄N₄O₆[7] |

| Molecular Weight | 614.74 g/mol [7] |

| Stereochemistry | R-enantiomer[17] |

| Isotopic Purity | Typically ≥99% deuterated forms (d₁-d₄)[9] |

| Appearance | Solid[9] |

| Solubility | Soluble in methanol[9] |

Experimental Protocol: Bioanalytical Quantification of R-(-)-Manidipine in Human Plasma

This section outlines a typical, robust protocol for the quantification of R-(-)-Manidipine in human plasma using R-(-)-Manidipine-d4 as an internal standard with LC-MS/MS. This protocol is designed for high-throughput analysis, crucial for pharmacokinetic studies.

Materials and Reagents

-

R-(-)-Manidipine reference standard (≥99% purity)

-

R-(-)-Manidipine-d4 internal standard (≥98% purity)

-

HPLC-grade methanol, acetonitrile, and water

-

Formic acid (≥99%)

-

Human plasma (K2-EDTA as anticoagulant) from screened, healthy donors

-

Solid-Phase Extraction (SPE) plates (e.g., Oasis HLB, 30 mg)

Preparation of Solutions

-

Stock Solutions (1 mg/mL): Separately prepare stock solutions of R-(-)-Manidipine and R-(-)-Manidipine-d4 in methanol.

-

Working Solutions: Prepare serial dilutions of the R-(-)-Manidipine stock solution with 50:50 (v/v) methanol:water to create working solutions for calibration curve standards and quality control (QC) samples.

-

Internal Standard Working Solution (50 ng/mL): Dilute the R-(-)-Manidipine-d4 stock solution with 50:50 (v/v) methanol:water.

Sample Preparation (Solid-Phase Extraction)

-

Sample Aliquoting: Aliquot 100 µL of plasma sample (standard, QC, or unknown) into a 96-well plate.

-

Internal Standard Addition: Add 25 µL of the IS Working Solution (50 ng/mL R-(-)-Manidipine-d4) to all wells except for the blank matrix samples.

-

Sample Pre-treatment: Add 200 µL of 0.1% formic acid in water to each well and vortex.

-

SPE Plate Conditioning: Condition the SPE plate wells by passing 500 µL of methanol followed by 500 µL of water.

-

Loading: Load the entire pre-treated plasma sample onto the SPE plate.

-

Washing: Wash the wells with 500 µL of 5% methanol in water.

-

Elution: Elute the analytes with 500 µL of methanol into a clean 96-well collection plate.

-

Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the residue in 150 µL of the mobile phase.

-

Injection: Seal the plate and inject into the LC-MS/MS system.

LC-MS/MS Conditions

-

LC Column: C18 column (e.g., 3 mm x 50 mm, 2.5 µm particle size)[18]

-

Mobile Phase: Gradient elution with (A) 0.05% formic acid in water and (B) acetonitrile[18]

-

Ionization: Positive electrospray ionization (ESI+)

-

MS Detection: Multiple Reaction Monitoring (MRM)

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| R-(-)-Manidipine | 611.1 | 167.0[19] |

| R-(-)-Manidipine-d4 | 615.1 | 167.0 |

Note: The precursor ion for R-(-)-Manidipine-d4 is +4 m/z higher than the analyte, while the product ion can be the same, depending on the fragmentation pattern.

Method Validation

The method should be fully validated according to regulatory guidelines (e.g., FDA), assessing linearity, accuracy, precision, selectivity, stability, and matrix effect.[18]

Visualizing the Workflow and Rationale

Bioanalytical Workflow Diagram

Caption: Bioanalytical workflow from sample preparation to final quantification.

Logical Relationship of Internal Standard

Caption: Role of R-(-)-Manidipine-d4 as an internal standard for accurate quantification.

Conclusion

R-(-)-Manidipine-d4 is an indispensable tool for researchers engaged in the development and study of manidipine. Its primary and critical role as a stable isotope-labeled internal standard ensures the highest level of accuracy and precision in bioanalytical methods. By compensating for the inherent variability of complex biological matrices and analytical procedures, R-(-)-Manidipine-d4 enables the generation of reliable pharmacokinetic and clinical data, which is fundamental to the drug development process. The methodologies and principles outlined in this guide provide a framework for the effective implementation of R-(-)-Manidipine-d4 in a research setting, upholding the tenets of scientific integrity and rigor.

References

-

Cheer, S. M., & McClellan, K. (2001). Manidipine: a review of its use in hypertension. Drugs, 61(12), 1777–1799. [Link]

-

McKeage, K., & Scott, L. J. (2004). Manidipine: a review of its use in the management of hypertension. Drugs, 64(17), 1923–1940. [Link]

-

Fogari, R., & Mugellini, A. (2006). Role of manidipine in the management of patients with hypertension. Expert Review of Cardiovascular Therapy, 4(3), 303–311. [Link]

-

Patsnap. (2024). What is Manidipine Hydrochloride used for? Patsnap Synapse. [Link]

-

Ravisankar, P., et al. (2014). Development and validation of liquid chromatography tandem mass spectrometrymethod for the quantification of manidipine in human plasma. Thai Journal of Pharmaceutical Sciences, 38(3), 108-115. [Link]

-

PubChem. (n.d.). R-(-)-Manidipine. National Center for Biotechnology Information. [Link]

-

Axios Research. (n.d.). (R)-Manidipine-d4. Axios Research. [Link]

-

Axios Research. (n.d.). (S)-Manidipine-d4. Axios Research. [Link]

-

Kajino, M., et al. (1989). Synthesis and biological activities of optical isomers of 2-(4-diphenylmethyl-1-piperazinyl)ethyl methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate (manidipine) dihydrochloride. Chemical & Pharmaceutical Bulletin, 37(8), 2225–2228. [Link]

-

Shimadzu. (2018). Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. Shimadzu Scientific Instruments. [Link]

-

Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid Communications in Mass Spectrometry, 19(3), 401–407. [Link]

-

Mirowska-Guzel, D., et al. (2017). Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma?. Journal of Pharmaceutical and Biomedical Analysis, 132, 124–129. [Link]

-

Ramis, J., et al. (1993). Single dose pharmacokinetics of manidipine in hepatic impaired patients and healthy controls. European Journal of Drug Metabolism and Pharmacokinetics, 18(1), 83–89. [Link]

-

Sridhar, V., et al. (2014). Enantioselective determination of R-(-)-manidipine and S-(+)-manidipine in human plasma by a sensitive and selective chiral LC-MS/MS assay. Journal of Chromatography B, 967, 216–223. [Link]

-

Abad-Santos, F., et al. (2013). Delapril and manidipine measurements by liquid chromatography-tandem mass spectrometry in a pharmaceutical formulation. Journal of Chromatographic Science, 51(8), 758–764. [Link]

Sources

- 1. Manidipine: a review of its use in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Role of manidipine in the management of patients with hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Manidipine: a review of its use in the management of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is Manidipine Hydrochloride used for? [synapse.patsnap.com]

- 5. caymanchem.com [caymanchem.com]

- 6. Synthesis and biological activities of optical isomers of 2-(4-diphenylmethyl-1-piperazinyl)ethyl methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate (manidipine) dihydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. (R)-Manidipine-d4 | Axios Research [axios-research.com]

- 8. scbt.com [scbt.com]

- 9. caymanchem.com [caymanchem.com]

- 10. (S)-Manidipine-d4 | Axios Research [axios-research.com]

- 11. lcms.cz [lcms.cz]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. scispace.com [scispace.com]

- 16. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. R-(-)-Manidipine | C35H38N4O6 | CID 13632719 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. thaiscience.info [thaiscience.info]

- 19. Delapril and manidipine measurements by liquid chromatography-tandem mass spectrometry in a pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

R-(-)-Manidipine-d4 chemical structure and molecular weight

An In-Depth Technical Guide to R-(-)-Manidipine-d4: Structure, Properties, and Analytical Application

Abstract

This technical guide provides a comprehensive overview of R-(-)-Manidipine-d4, a deuterated isotopologue of the R-enantiomer of Manidipine. Manidipine is a third-generation dihydropyridine-type calcium channel blocker used in the management of hypertension.[1] This document is tailored for researchers, scientists, and drug development professionals, offering in-depth information on its chemical structure, stereochemistry, isotopic labeling, and molecular weight. Furthermore, it elucidates the primary application of R-(-)-Manidipine-d4 as a high-fidelity internal standard in bioanalytical assays. A detailed, field-proven protocol for the enantioselective quantification of Manidipine in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is provided, highlighting the causality behind experimental choices and ensuring a self-validating methodology.

Chemical Identity and Structure

Nomenclature and Key Identifiers

R-(-)-Manidipine-d4 is the deuterium-labeled form of the R-enantiomer of Manidipine. The non-deuterated parent compound, R-(-)-Manidipine, is systematically named 5-O-[2-(4-benzhydrylpiperazin-1-yl)ethyl] 3-O-methyl (4R)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate.[2] The "-d4" designation indicates the substitution of four hydrogen atoms with deuterium atoms.

Stereochemistry and Isotopic Labeling

Manidipine possesses a single stereocenter at the C4 position of the 1,4-dihydropyridine ring, leading to two enantiomers: the (S)-(+)- and the (R)-(-)-forms.[3] The antihypertensive activity is predominantly associated with the S-enantiomer, which is significantly more potent than the R-enantiomer.[3][4]

In R-(-)-Manidipine-d4, the isotopic labeling is specifically located on the ethyl linker that connects the piperazine ring to the dihydropyridine core.[5] This precise placement is critical for its function as an internal standard, as it does not alter the chiral center or the core pharmacophore, ensuring its physicochemical behavior is nearly identical to the unlabeled analyte.

Figure 1: Chemical Structure of R-(-)-Manidipine-d4

The structure shows the (R) configuration at the chiral center (C4) and the four deuterium (D) atoms on the ethyl linker group.

Physicochemical Properties

Molecular Weight

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The substitution of four protium atoms (¹H, atomic weight ≈ 1.008) with four deuterium atoms (²H or D, atomic weight ≈ 2.014) results in a nominal mass increase of 4 Da.

-

Manidipine (C₃₅H₃₈N₄O₆): Molecular Weight ≈ 610.71 g/mol .[2][6]

-

R-(-)-Manidipine-d4 (C₃₅H₃₄D₄N₄O₆): Molecular Weight ≈ 614.74 g/mol .[7][8]

This distinct mass difference is fundamental to its application in mass spectrometry, allowing it to be clearly distinguished from its non-deuterated counterpart.

Summary of Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₃₅H₃₄D₄N₄O₆ | [5][7] |

| Molecular Weight | 614.74 g/mol | [7][8] |

| Exact Mass | 614.3042 Da | Calculated |

| Parent Compound CAS | 133082-19-6 (for R-(-)-Manidipine) | [2] |

| Stereochemistry | (R) at C4 of the dihydropyridine ring | [3] |

| Isotopic Labeling | Four deuterium atoms on the ethyl linker | [5] |

| Purity | ≥99% deuterated forms (d₁-d₄) | [5] |

| Primary Application | Internal standard for quantification of Manidipine by GC- or LC-MS | [5] |

Rationale for Use in Bioanalysis

In quantitative bioanalysis, particularly for pharmacokinetic and bioequivalence studies, accuracy and precision are paramount. The use of a stable isotope-labeled (SIL) internal standard is the gold standard methodology for mass spectrometry-based quantification.[9]

Expertise & Experience: The choice of R-(-)-Manidipine-d4 as an internal standard is based on the "ideal internal standard" principle. Its chemical properties are virtually identical to the analyte, R-(-)-Manidipine. This means it behaves identically during sample extraction, chromatography, and ionization. Any sample loss or variation in instrument response (matrix effects) affecting the analyte will affect the SIL internal standard to the same degree. By measuring the ratio of the analyte's signal to the internal standard's signal, these variations are effectively normalized, leading to highly accurate and reproducible quantification. The d4-labeling provides a sufficient mass shift to prevent isotopic crosstalk while ensuring it does not significantly alter the chromatographic retention time.

Experimental Protocol: Enantioselective Quantification of Manidipine in Human Plasma by LC-MS/MS

This protocol describes a self-validating system for the robust and sensitive quantification of R-(-)-Manidipine and S-(+)-Manidipine in a biological matrix.

Principle and Causality

The method employs solid-phase extraction (SPE) for sample clean-up and concentration. Causality: Plasma is a complex matrix containing proteins, lipids, and salts that interfere with LC-MS/MS analysis and can damage the analytical column. SPE is chosen over simpler protein precipitation to achieve a much cleaner extract, reducing ion suppression (a matrix effect) and improving the lower limit of quantification (LLOQ). A chiral chromatographic column is used to separate the R- and S-enantiomers, which is essential as their pharmacological activities differ greatly.[4][9] Detection by tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity and sensitivity.

Methodology

Step 1: Preparation of Stock Solutions and Standards

-

Prepare 1 mg/mL stock solutions of R-(-)-Manidipine, S-(+)-Manidipine, and R-(-)-Manidipine-d4 (Internal Standard, IS) in methanol.

-

Create a series of working standard solutions by serially diluting the analyte stocks to prepare calibration standards covering the expected concentration range (e.g., 0.05 to 10 ng/mL).[9]

-

Prepare a working IS solution at a fixed concentration (e.g., 5 ng/mL) in 50% methanol.

Step 2: Sample Preparation (Solid-Phase Extraction)

-

To 200 µL of human plasma sample, calibration standard, or quality control (QC) sample in a microcentrifuge tube, add 20 µL of the IS working solution. Vortex briefly.

-

Add 200 µL of 4% phosphoric acid to acidify the sample. Rationale: Acidification ensures the amine groups on Manidipine are protonated, which improves binding to a cation-exchange SPE sorbent.

-

Condition an appropriate SPE cartridge (e.g., Oasis MCX) with 1 mL of methanol followed by 1 mL of water.

-

Load the pre-treated plasma sample onto the SPE cartridge.

-

Wash the cartridge with 1 mL of 0.1 M HCl followed by 1 mL of methanol to remove interferences.

-

Elute the analytes and IS with 1 mL of 5% ammonium hydroxide in methanol. Rationale: The basic elution buffer neutralizes the protonated analytes, releasing them from the sorbent.

-

Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

Step 3: LC-MS/MS Analysis

-

LC System: UPLC or HPLC system.

-

Column: Chiral stationary phase, e.g., Chiralpak IC-3.[9]

-

Mobile Phase: Isocratic mixture of 2 mM ammonium bicarbonate and acetonitrile (15:85, v/v).[9]

-

Flow Rate: 0.5 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: Triple quadrupole mass spectrometer with a positive electrospray ionization (ESI+) source.

-

MRM Transitions:

-

R/S-Manidipine: Precursor ion m/z 611.3 → Product ion m/z 167.1.[10][11]

-

R-Manidipine-d4 (IS): Precursor ion m/z 615.3 → Product ion m/z 167.1. Rationale: The precursor ion is shifted by +4 Da due to the deuterium label. The fragmentation pattern is designed to be identical, so the stable benzhydryl piperazine fragment (m/z 167.1) is monitored for both the analyte and the IS.

-

Step 4: Data Analysis and Validation

-

Integrate the peak areas for both enantiomers and the internal standard.

-

Calculate the Peak Area Ratio (Analyte Area / IS Area).

-

Construct a calibration curve by plotting the Peak Area Ratio against the nominal concentration of the calibration standards using a weighted (1/x²) linear regression.

-

Determine the concentration of the enantiomers in unknown samples by interpolating their Peak Area Ratios from the calibration curve.

-

Trustworthiness: The method's validity is confirmed by analyzing QC samples at low, medium, and high concentrations alongside the unknown samples. The accuracy and precision must fall within established regulatory guidelines (e.g., ±15% of nominal, ±20% at LLOQ).

Visualization of Analytical Workflow

The following diagram illustrates the logical flow of the bioanalytical protocol described above.

Caption: Workflow for the bioanalytical quantification of Manidipine enantiomers.

Conclusion

R-(-)-Manidipine-d4 is a meticulously designed molecule that serves a critical function in modern pharmaceutical and clinical research. Its defined stereochemistry and precise isotopic labeling make it an indispensable tool for the accurate quantification of Manidipine. The technical protocols and principles outlined in this guide underscore the importance of high-quality, well-characterized reagents in generating reliable and reproducible data, thereby ensuring the integrity of drug development and pharmacokinetic studies.

References

-

Axios Research. (R)-Manidipine-d4. [Link]

-

Bentham Science Publisher. Determination of Manidipine in Human Plasma by UPLC–MS/MS and its Application to a Bioequivalence Study. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 13632719, R-(-)-Manidipine. [Link]

-

Kajino, M., Wada, Y., Nagai, Y., Nagaoka, A., & Meguro, K. (1989). Synthesis and biological activities of optical isomers of 2-(4-diphenylmethyl-1-piperazinyl)ethyl methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate (manidipine) dihydrochloride. Chemical & Pharmaceutical Bulletin, 37(8), 2225-2228. [Link]

-

Adireddy, V., Bimireddy, B. P. K., & Ponneri, V. (2017). Enantioselective determination of R-(-)-manidipine and S-(+)-manidipine in human plasma by a sensitive and selective chiral LC-MS/MS assay. Biomedical Chromatography, 31(11), e3993. [Link]

-

Chinese Pharmaceutical Association. (2017). Chiral Separation of Manidipine Enantiomers and the Pharmacodynamics of the Hydrochlorides. Chinese Journal of New Drugs. [Link]

-

Macedo, A. N., & Tasso, L. (2015). Delapril and manidipine measurements by liquid chromatography-tandem mass spectrometry in a pharmaceutical formulation. RSC Advances, 5(111), 91395-91402. [Link]

-

Ingenta Connect. Determination of Manidipine in Human Plasma by UPLC–MS/MS and its Application to a Bioequivalence Study. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 4008, Manidipine. [Link]

-

Li, H., Zhang, Y., Liu, C., & Guo, Y. (2007). Determination and pharmacokinetics of manidipine in human plasma by HPLC/ESIMS. Journal of Pharmaceutical and Biomedical Analysis, 45(3), 548-552. [Link]

-

Journal of Young Pharmacists. Quantitative Analysis of Manidipine Dihydrochloride in Bulk and Synthetic Mixtures by Visible Spectrophotometry. [Link]

-

ResearchGate. Quantitative analysis of manidipine dihydrochloride in bulk and synthetic mixtures by visible spectrophotometry. [Link]

-

Axios Research. (S)-Manidipine-d4. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 150762, Manidipine dihydrochloride. [Link]

-

Semantic Scholar. Determination and pharmacokinetics of manidipine in human plasma by HPLC/ESIMS. [Link]

-

Taglialatela, M., et al. (1999). Effects of manidipine and nitrendipine enantiomers on the plateau phase of K+-induced intracellular Ca2+ increase in GH3 cells. European Journal of Pharmacology, 376(1-2), 169-178. [Link]

-

ResearchGate. Development and validation of stability indicating RP-HPLC method of analysis of manidipine dihydrochloride. [Link]

-

precisionFDA. MANIDIPINE. [Link]

-

Wikipedia. Manidipine. [Link]

-

Greenberg, R. M., et al. (1998). Differential properties of the optical-isomers of pranidipine, a 1,4-dihydropyridine calcium channel modulator. General Pharmacology: The Vascular System, 31(2), 269-274. [Link]

-

DrugCentral. manidipine. [Link]

-

Global Substance Registration System (GSRS). MANIDIPINE. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 9874294, Manidipine Dihydrochlorid. [Link]

- Google Patents. CN104292150A - Synthetic process of manidipine hydrochloride.

-

Nature. Designing chemical systems for precision deuteration of medicinal building blocks. [Link]

-

National Center for Biotechnology Information. Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions. [Link]

-

ResearchGate. 1H NMR assignments for benidipine and its impurities. [Link]

Sources

- 1. Manidipine - Wikipedia [en.wikipedia.org]

- 2. R-(-)-Manidipine | C35H38N4O6 | CID 13632719 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis and biological activities of optical isomers of 2-(4-diphenylmethyl-1-piperazinyl)ethyl methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate (manidipine) dihydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chiral Separation of Manidipine Enantiomers and the Pharmacodynamics of the Hydrochlorides [journal11.magtechjournal.com]

- 5. caymanchem.com [caymanchem.com]

- 6. manidipine [drugcentral.org]

- 7. (R)-Manidipine-d4 | Axios Research [axios-research.com]

- 8. (S)-Manidipine-d4 | Axios Research [axios-research.com]

- 9. Enantioselective determination of R-(-)-manidipine and S-(+)-manidipine in human plasma by a sensitive and selective chiral LC-MS/MS assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Delapril and manidipine measurements by liquid chromatography-tandem mass spectrometry in a pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Manidipine | C35H38N4O6 | CID 4008 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Laboratory Synthesis and Purification of R-(-)-Manidipine-d4

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of R-(-)-Manidipine-d4 in Pharmaceutical Research

Manidipine is a third-generation dihydropyridine calcium channel blocker widely used in the management of hypertension.[1] Like many pharmaceuticals, Manidipine is a chiral compound, and its therapeutic activity is primarily associated with one enantiomer. Specifically, the S-(+)-enantiomer of Manidipine exhibits significantly greater antihypertensive activity than the R-(-)-enantiomer.[2][3] The R-(-)-isomer, however, is not inert and its distinct pharmacological profile warrants investigation.

The introduction of deuterium, a stable, non-radioactive isotope of hydrogen, into the R-(-)-Manidipine structure to create R-(-)-Manidipine-d4 provides a powerful analytical tool.[4][5] Deuterated compounds are invaluable as internal standards in quantitative bioanalysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based assays.[6][7] The near-identical physicochemical properties of the deuterated standard to the parent analyte ensure that it accurately mimics the analyte's behavior during sample preparation and analysis, thereby correcting for variability and enhancing the accuracy and precision of pharmacokinetic studies.[4][8][9] This guide will detail a robust methodology for the synthesis of racemic Manidipine-d4, followed by the chiral purification to isolate the R-(-)-enantiomer.

Part 1: Synthesis of Racemic Manidipine-d4

The synthesis of Manidipine and its deuterated analogues typically follows the principles of the Hantzsch dihydropyridine synthesis.[10][11] This well-established reaction involves the condensation of an aldehyde, a β-ketoester, and a source of ammonia to form the dihydropyridine ring.[11][12][13] For the synthesis of Manidipine-d4, a deuterated starting material is incorporated to introduce the isotopic label.

Synthetic Strategy:

The overall synthetic pathway for racemic Manidipine-d4 involves a multi-step process culminating in a Hantzsch condensation.[14][15] The key steps include the synthesis of the deuterated side chain precursor, followed by its incorporation into the dihydropyridine core.

Step 1: Synthesis of a Deuterated Intermediate

The synthesis begins with the preparation of a deuterated precursor. For Manidipine-d4, the deuterium atoms are typically introduced on the piperazine ring of the side chain. This can be achieved through various deuteration methods, such as catalytic hydrogen-isotope exchange.[16]

Step 2: Hantzsch Dihydropyridine Condensation

The core of the synthesis is the Hantzsch reaction, a one-pot, multi-component reaction.[13][17] In this step, 3-nitrobenzaldehyde, methyl 3-aminocrotonate, and the deuterated 2-(4-benzhydryl-1-piperazinyl-d4)ethyl acetoacetate are condensed to form the racemic Manidipine-d4.[14][18][19] The reaction is typically carried out in a suitable solvent, such as isopropanol, under reflux conditions.[19][20]

Experimental Protocol: Hantzsch Condensation for Racemic Manidipine-d4

-

To a round-bottom flask, add 3-nitrobenzaldehyde, methyl 3-aminocrotonate, and the deuterated 2-(4-benzhydryl-1-piperazinyl-d4)ethyl acetoacetate in equimolar amounts.

-

Add isopropanol as the solvent.

-

Heat the reaction mixture to reflux (approximately 75-85°C) and maintain for 6-20 hours.[15]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water to remove any inorganic impurities.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude racemic Manidipine-d4.

Part 2: Chiral Purification of R-(-)-Manidipine-d4

Since the Hantzsch synthesis produces a racemic mixture, a chiral separation step is necessary to isolate the desired R-(-)-enantiomer.[3] Preparative chiral High-Performance Liquid Chromatography (HPLC) is the most widely used and effective technique for the enantiomeric resolution of dihydropyridines like Manidipine.[3][21][22][23]

Principle of Chiral HPLC:

Chiral HPLC relies on the use of a chiral stationary phase (CSP) that can form transient diastereomeric complexes with the enantiomers of the analyte. These complexes have different stabilities, leading to different retention times for the two enantiomers and thus enabling their separation. The choice of the CSP and the mobile phase is critical for achieving optimal resolution. For Manidipine and its analogues, polysaccharide-based CSPs, such as those derived from cellulose or amylose, have proven to be effective.[22]

Experimental Protocol: Preparative Chiral HPLC Purification

-

Column: A chiral stationary phase column, such as a Chiralcel OJ column, is typically used.[22]

-

Mobile Phase: A mixture of n-hexane and a suitable alcohol (e.g., ethanol or isopropanol) is commonly employed. The exact ratio is optimized to achieve the best separation.

-

Sample Preparation: Dissolve the crude racemic Manidipine-d4 in the mobile phase.

-

Injection and Elution: Inject the sample onto the chiral column and elute with the mobile phase at a constant flow rate.

-

Fraction Collection: Monitor the eluent using a UV detector. Collect the fractions corresponding to the two separated enantiomeric peaks.

-

Enantiomer Identification: The elution order of the enantiomers must be determined by comparing the retention times with those of known R-(-)- and S-(+)-Manidipine standards.

-

Solvent Evaporation: Evaporate the solvent from the collected fraction containing the R-(-)-Manidipine-d4 to obtain the purified product.

| Parameter | Condition | Rationale |

| Chromatographic Mode | Normal Phase | Provides good selectivity for dihydropyridine enantiomers on polysaccharide-based CSPs.[23] |

| Chiral Stationary Phase | Polysaccharide-based (e.g., Chiralcel OJ) | Known to be effective for the separation of Manidipine enantiomers.[22] |

| Mobile Phase | n-Hexane/Ethanol or n-Hexane/Isopropanol | Allows for optimization of retention and resolution. |

| Detection | UV at an appropriate wavelength (e.g., 230 nm) | Manidipine has strong UV absorbance, enabling sensitive detection.[24] |

Part 3: Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized R-(-)-Manidipine-d4. A combination of spectroscopic and spectrometric techniques is employed for this purpose.[25][26]

1. High-Performance Liquid Chromatography (HPLC):

-

Purity Assessment: A reverse-phase HPLC method is used to determine the chemical purity of the final product.[24][27]

-

Enantiomeric Purity (e.e.): Chiral HPLC is used to determine the enantiomeric excess of the purified R-(-)-Manidipine-d4.

2. Mass Spectrometry (MS):

-

Identity Confirmation: High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight of R-(-)-Manidipine-d4, which will be higher than that of the non-deuterated compound.[28][29]

-

Isotopic Enrichment: HRMS is also used to determine the isotopic enrichment by analyzing the distribution of isotopologues.[28][29][30]

3. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Structural Confirmation: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the molecule. In the ¹H NMR spectrum of the deuterated compound, the signals corresponding to the positions of deuterium incorporation will be absent or significantly reduced.[25][28]

-

Deuterium Incorporation Site: ²H NMR can be used to directly observe the deuterium nuclei and confirm their location in the molecule.[31][32][33][34]

-

Isotopic Purity: Quantitative NMR (qNMR) can also be used to assess the isotopic purity.[30]

| Analytical Technique | Parameter Measured | Expected Outcome for R-(-)-Manidipine-d4 |

| Reverse-Phase HPLC | Chemical Purity | High purity (e.g., >98%). |

| Chiral HPLC | Enantiomeric Excess (e.e.) | High e.e. (e.g., >99%) for the R-(-)-enantiomer. |

| High-Resolution MS | Molecular Weight & Isotopic Distribution | Increased molecular weight corresponding to the incorporation of four deuterium atoms.[28][29] |

| ¹H NMR | Chemical Structure | Absence or significant reduction of proton signals at the sites of deuteration.[25][28] |

| ¹³C NMR | Carbon Skeleton | Confirms the overall carbon framework of the molecule. |

| ²H NMR | Deuterium Position | Signals confirming the location of the deuterium atoms.[31] |

Conclusion

The synthesis and purification of R-(-)-Manidipine-d4 is a multi-step process that requires careful execution and rigorous analytical control. The Hantzsch dihydropyridine synthesis provides a reliable route to the racemic deuterated compound, and preparative chiral HPLC is an effective method for isolating the desired R-(-)-enantiomer. The resulting high-purity, isotopically enriched R-(-)-Manidipine-d4 is an indispensable tool for researchers in drug metabolism and pharmacokinetics, enabling more accurate and reliable bioanalytical studies.[35]

References

-

MA Mei-ling, LIU Yu-hai, CHEN Dong, WANG Fang. Chiral Separation of Manidipine Enantiomers and the Pharmacodynamics of the Hydrochlorides. Chinese Pharmaceutical Journal, 2018, 53(11): 888-893. Available from: [Link]

-

Organic Chemistry Portal. Hantzsch Dihydropyridine (Pyridine) Synthesis. Available from: [Link]

-

Semantic Scholar. Synthesis of 1,4-Dihydropyridine Derivatives Under Aqueous Media. Available from: [Link]

-

PubMed. Determination of manidipine enantiomers in human serum using chiral chromatography and column-switching liquid chromatography. J Chromatogr. 1992 Mar 13;575(1):123-9. Available from: [Link]

-

PubMed. Synthesis and biological activities of optical isomers of 2-(4-diphenylmethyl-1-piperazinyl)ethyl methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate (manidipine) dihydrochloride. Chem Pharm Bull (Tokyo). 1989 Aug;37(8):2225-8. Available from: [Link]

-

Banaras Hindu University. A Review: Alternative Methods of Preparing 1, 4- Dihydropyridine Derivatives by Hantzsch Reaction. Available from: [Link]

-

Pharmaffiliates. The Role of Deuterated Compounds in Pharmaceutical R&D and Testing. Available from: [Link]

-

World Journal of Pharmaceutical and Medical Research. SYNTHESIS AND BIOLOGICAL EVALUATION OF 1,4 DIHYDROPYRIDINES DERIVATIVES. Available from: [Link]

-

Analytical Methods (RSC Publishing). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Available from: [Link]

-

ResolveMass Laboratories Inc. Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. Available from: [Link]

-

Concerto Biosciences. Beyond Purity: Characterizing the Isotopologue Profile of a Deuterated API. Available from: [Link]

-

RSC Publishing. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR. Available from: [Link]

-

ResolveMass Laboratories Inc. Deuterated Standards for LC-MS Analysis. Available from: [Link]

-

Wikipedia. Manidipine. Available from: [Link]

-

PubMed. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals. Available from: [Link]

-

ResearchGate. Strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Available from: [Link]

-

MDPI. Recent Approaches to Chiral 1,4-Dihydropyridines and their Fused Analogues. Available from: [Link]

- Google Patents. WO2011023954A2 - Polymorphic forms of manidipine.

-

University of Groningen. Evaluating the use of NMR for the determination of deuterium abundance in water. Available from: [Link]

- Google Patents. CN102875451A - Improved method for synthesis process of manidipine hydrochloride.

-

ResearchGate. Deuterium labelling of pharmaceuticals. In red, isotopic enrichment... Available from: [Link]

-

National Taiwan University. An asymmetric synthesis of chiral dihydropyridine calcium channel blockers. Available from: [Link]

-

ResearchGate. Development and validation of stability indicating RP-HPLC method of analysis of manidipine dihydrochloride. Available from: [Link]

-

UCHEM. Deuterated Solvents: Essential Reagents for Accurate NMR Analysis. Available from: [Link]

-

PubMed. Effects of manidipine and nitrendipine enantiomers on the plateau phase of K+-induced intracellular Ca2+ increase in GH3 cells. Available from: [Link]

-

ScienceDirect. Direct chiral separation of azelnidipine by HPLC with Pirkle-type column. Available from: [Link]

- Google Patents. CN104292150A - Synthetic process of manidipine hydrochloride.

-

IJCRT.org. Exploring Chiral Separation Techniques For Amlodipine Enantiomers: A Review On Diverse Isolation Methods And HPLC Validation. Available from: [Link]

-

Research Trend. Method Development for Identification of Manidipine HCl using High Performance Liquid Chromatography. Available from: [Link]

-

ResearchGate. Delapril and manidipine characterization and purity evaluation in raw materials. Available from: [Link]

-

Banaras Hindu University. Separation of Amlodipine Enantiomers by Diastereomeric Salt Formation. Available from: [Link]

- Google Patents. CN102875451B - Improved method for synthesis process of manidipine hydrochloride.

Sources

- 1. selleckchem.com [selleckchem.com]

- 2. Synthesis and biological activities of optical isomers of 2-(4-diphenylmethyl-1-piperazinyl)ethyl methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate (manidipine) dihydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent Approaches to Chiral 1,4-Dihydropyridines and their Fused Analogues [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. resolvemass.ca [resolvemass.ca]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. [PDF] Synthesis of 1,4-Dihydropyridine Derivatives Under Aqueous Media | Semantic Scholar [semanticscholar.org]

- 13. bhu.ac.in [bhu.ac.in]

- 14. Manidipine - Wikipedia [en.wikipedia.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. wjpmr.com [wjpmr.com]

- 18. CN102875451A - Improved method for synthesis process of manidipine hydrochloride - Google Patents [patents.google.com]

- 19. CN104292150A - Synthetic process of manidipine hydrochloride - Google Patents [patents.google.com]

- 20. CN102875451B - Improved method for synthesis process of manidipine hydrochloride - Google Patents [patents.google.com]

- 21. Chiral Separation of Manidipine Enantiomers and the Pharmacodynamics of the Hydrochlorides [journal11.magtechjournal.com]

- 22. Determination of manidipine enantiomers in human serum using chiral chromatography and column-switching liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Direct chiral separation of azelnidipine by HPLC with Pirkle-type column [jcps.bjmu.edu.cn]

- 24. researchtrend.net [researchtrend.net]

- 25. resolvemass.ca [resolvemass.ca]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 29. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 30. isotope.com [isotope.com]

- 31. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]

- 32. Deuterated Compounds for NMR | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 33. myuchem.com [myuchem.com]

- 34. chemscene.com [chemscene.com]

- 35. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Significance of Isotopic Labeling in Pharmaceutical Analysis

An In-depth Technical Guide on the Physical and Chemical Properties of R-(-)-Manidipine-d4

Prepared by: Gemini, Senior Application Scientist

R-(-)-Manidipine is a third-generation dihydropyridine calcium channel blocker utilized as an antihypertensive agent.[1][2] Its therapeutic effect is derived from its ability to inhibit the influx of calcium ions through L-type and T-type calcium channels in vascular smooth muscle cells, leading to peripheral vasodilation and a subsequent reduction in blood pressure.[3][4] The R-(-)-enantiomer of manidipine has been shown to be the more potent of its stereoisomers.[5]

In the realm of drug development and clinical pharmacology, the precise quantification of a drug and its metabolites in biological matrices is paramount for pharmacokinetic and bioequivalence studies.[6] This is where isotopically labeled compounds, such as R-(-)-Manidipine-d4, play a critical role.[7] The substitution of four hydrogen atoms with deuterium, a stable isotope of hydrogen, results in a compound that is chemically almost identical to the parent drug but has a distinct molecular weight.[8] This mass difference allows it to be used as an ideal internal standard in mass spectrometry-based bioanalytical methods, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[6][9] The use of a deuterated internal standard is considered the gold standard as it co-elutes with the analyte and experiences similar ionization and matrix effects, leading to highly accurate and precise quantification.[9][10] This guide provides a comprehensive overview of the physical and chemical properties of R-(-)-Manidipine-d4, along with a detailed experimental protocol for its application.

Chemical Structure of R-(-)-Manidipine-d4

The chemical structure of R-(-)-Manidipine-d4 is illustrated below. The deuterium atoms are located on the ethyl group of the ester side chain.

Caption: Chemical structure of R-(-)-Manidipine-d4.

Physical Properties of R-(-)-Manidipine-d4

The physical properties of R-(-)-Manidipine-d4 are summarized in the table below. It is important to note that while some data is specific to the deuterated form, other properties are derived from its non-deuterated counterpart, R-(-)-Manidipine, and are expected to be very similar.

| Property | Value | Source(s) |

| Molecular Formula | C₃₅H₃₄D₄N₄O₆ | [11][12] |

| Molecular Weight | 614.72 g/mol | [12] |

| Appearance | White to off-white solid | [13] (for Manidipine HCl) |

| Melting Point | 157-163 °C (for Manidipine HCl) | [13] |

| Solubility | Soluble in DMSO and Methanol. Slightly soluble in water and ethanol. | [13][14] |

| Storage Temperature | -20°C | [14] |

Chemical Properties and Stability

R-(-)-Manidipine, and by extension its deuterated analog, exhibits specific stability characteristics that are crucial for its handling, storage, and analysis.

-

Light Sensitivity: Manidipine is highly sensitive to light.[15] Exposure to UV radiation can lead to photodegradation, primarily through the oxidation of the dihydropyridine ring to its pyridine derivative.[15][16] Therefore, it is imperative to protect R-(-)-Manidipine-d4 from light at all times by using amber vials and minimizing exposure to ambient light.

-

pH Stability: The stability of manidipine is significantly influenced by pH. It undergoes degradation under both acidic and alkaline conditions.[15][17] Forced degradation studies have shown that the ester and amide bonds in the molecule are susceptible to hydrolysis at extreme pH levels.[15]

-

Oxidative Stability: While sensitive to photodegradation, manidipine has been found to be relatively stable against oxidation by hydrogen peroxide.[17][18]

-

Thermal Stability: The compound is stable under dry heat conditions.[17][18]

-

Storage: For long-term stability, R-(-)-Manidipine-d4 should be stored at -20°C.[14] Solutions prepared in DMSO can be stored at -20°C for up to 3 months.[13]

Application in Bioanalytical Methods: A Validated LC-MS/MS Protocol

The primary application of R-(-)-Manidipine-d4 is as an internal standard for the quantification of R-(-)-Manidipine in biological samples. Below is a detailed protocol for a typical LC-MS/MS method for the analysis of R-(-)-Manidipine in human plasma.

Experimental Workflow

Caption: Workflow for the bioanalysis of R-(-)-Manidipine using R-(-)-Manidipine-d4.

Step-by-Step Methodology

-

Preparation of Stock and Working Solutions:

-

Prepare a stock solution of R-(-)-Manidipine and R-(-)-Manidipine-d4 in methanol or DMSO at a concentration of 1 mg/mL.

-

Prepare serial dilutions of the R-(-)-Manidipine stock solution with a mixture of methanol and water to create calibration standards.

-

Prepare a working solution of the internal standard (R-(-)-Manidipine-d4) at an appropriate concentration (e.g., 100 ng/mL) in the same diluent.

-

-

Sample Preparation (Liquid-Liquid Extraction):

-

To 200 µL of human plasma in a microcentrifuge tube, add 25 µL of the R-(-)-Manidipine-d4 internal standard working solution.[9]

-

Vortex the mixture for 30 seconds.

-

Add 100 µL of 0.1 M NaOH to basify the plasma and vortex again.[9]

-

Add 3 mL of an extraction solvent (e.g., a mixture of methyl tert-butyl ether and n-hexane, 80:20 v/v) and vortex for 5 minutes.[9]

-

Centrifuge the sample at 4000 rpm for 10 minutes to separate the organic and aqueous layers.[9]

-

Carefully transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase and transfer to an autosampler vial for analysis.

-

-

LC-MS/MS Conditions:

-

Liquid Chromatography (LC):

-

Column: A C18 column (e.g., Kromasil ODS C18, 100 x 4.6 mm, 5 µm) is suitable for separation.[17]

-

Mobile Phase: An isocratic mobile phase consisting of acetonitrile and water (e.g., 85:15 v/v) with a small amount of an additive like ammonium acetate or acetic acid to improve peak shape and ionization.[17][19]

-

Flow Rate: 1.0 mL/min.[17]

-

Injection Volume: 10 µL.

-

-

Mass Spectrometry (MS):

-

Ionization Source: Electrospray Ionization (ESI) in the positive ion mode.[19]

-

Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

-

MRM Transitions:

-

R-(-)-Manidipine: m/z 611.4 → [specific product ion]

-

R-(-)-Manidipine-d4: m/z 615.4 → [corresponding product ion]

-

Note: The specific product ions would need to be determined through infusion and optimization experiments on the mass spectrometer.

-

-

-

-

Data Analysis:

-

A calibration curve is constructed by plotting the peak area ratio of R-(-)-Manidipine to R-(-)-Manidipine-d4 against the concentration of the calibration standards.

-

The concentration of R-(-)-Manidipine in the unknown plasma samples is then determined from this calibration curve.

-

Conclusion

R-(-)-Manidipine-d4 is an indispensable tool for researchers and drug development professionals engaged in the quantitative bioanalysis of R-(-)-Manidipine. Its physical and chemical properties are nearly identical to its non-deuterated counterpart, with the key difference being its increased mass, which allows for its use as a highly effective internal standard in mass spectrometry. A thorough understanding of its stability and the application of a validated analytical method, such as the LC-MS/MS protocol detailed herein, are essential for obtaining accurate and reliable data in pharmacokinetic and clinical studies.

References

-

Bake, T. (n.d.). Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals. PubMed. Retrieved from [Link]

-

Pharmaffiliates. (2025, May 20). The Role of Deuterated Compounds in Pharmaceutical R&D and Testing. Pharmaffiliates. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Manidipine. PubChem. Retrieved from [Link]

-

Pingale, P. L., & Topiwala, B. S. (2013). Development and validation of stability indicating RP-HPLC method of analysis of manidipine dihydrochloride. ResearchGate. Retrieved from [Link]

-

Various Authors. (n.d.). Determination and pharmacokinetics of manidipine in human plasma by HPLC/ESIMS. Semantic Scholar. Retrieved from [Link]

-

Zou, H., Ruan, Z., & Jiang, B. (2007). Determination and pharmacokinetics of manidipine in human plasma by HPLC/ESIMS. PubMed. Retrieved from [Link]

-

Pingale, P. L., & Topiwala, B. S. (2013). Development and Validation of Stability Indicating RP-HPLC Method of Analysis of Manidipine Dihydrochloride. International Journal of ChemTech Research. Retrieved from [Link]

-

Axios Research. (n.d.). (R)-Manidipine-d4. Axios Research. Retrieved from [Link]

-

Research Trend. (n.d.). Method Development for Identification of Manidipine HCl using High Performance Liquid Chromatography. Research Trend. Retrieved from [Link]

-

Kawabata, K., Hirai, K., & Akimoto, S. (2024). Photostability evaluation of manidipine tablets and structural determination of its photoproducts. PubMed. Retrieved from [Link]

-

MIMS. (n.d.). Manidipine: Uses, Dosage, Side Effects and More. MIMS Thailand. Retrieved from [Link]

-

Ogihara, T., et al. (1991). Efficacy and mode of action of manidipine: a new calcium antagonist. PubMed. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (2025, November 8). Deuterated Standards for LC-MS Analysis. ResolveMass Laboratories Inc. Retrieved from [Link]

-

Sharma, R., et al. (2015). Deuterium Isotope Effects on Drug Pharmacokinetics. I. System-Dependent Effects of Specific Deuteration with Aldehyde Oxidase Cleared Drugs. ResearchGate. Retrieved from [Link]

-

Piórkowska, E., et al. (2017). Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma?. PubMed. Retrieved from [Link]

-

Tartaglia, A., et al. (2015). Dissolution method for delapril and manidipine combination tablets based on an absorption profile of manidipine. PMC - NIH. Retrieved from [Link]

-

Patsnap. (2024, June 14). What is Manidipine Hydrochloride used for?. Patsnap Synapse. Retrieved from [Link]

-

Axios Research. (n.d.). (S)-Manidipine-d4. Axios Research. Retrieved from [Link]

-

e-lactancia. (n.d.). Manidipine dihydrochloride. e-lactancia. Retrieved from [Link]

-

Selleck Chemicals. (n.d.). Manidipine Datasheet. Selleck Chemicals. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Manidipine dihydrochloride. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Manidipine Dihydrochlorid. PubChem. Retrieved from [Link]

-

Wikipedia. (n.d.). Manidipine. Wikipedia. Retrieved from [Link]

-

Inagaki, O., et al. (1989). Synthesis and biological activities of optical isomers of 2-(4-diphenylmethyl-1-piperazinyl)ethyl methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate (manidipine) dihydrochloride. PubMed. Retrieved from [Link]

-

Deva R&D Laboratories. (n.d.). Identification, synthesis and characterization of process related impurities of benidipine hydrochloride, stress-testing/stability studies and HPLC/UPLC method validations. PMC - NIH. Retrieved from [Link]

-

Small Pharma. (n.d.). Discovery and In Vitro Characterization of SPL028: Deuterated N,N-Dimethyltryptamine. ACS Publications. Retrieved from [Link]

-

Chamsai, B., et al. (2017). Enhancement of solubility and oral bioavailability of manidipine by formation of ternary solid dispersion with D-α-tocopherol polyethylene glycol 1000 succinate and copovidone. ResearchGate. Retrieved from [Link]

Sources

- 1. Dissolution method for delapril and manidipine combination tablets based on an absorption profile of manidipine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is Manidipine Hydrochloride used for? [synapse.patsnap.com]

- 3. mims.com [mims.com]

- 4. Manidipine | C35H38N4O6 | CID 4008 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Synthesis and biological activities of optical isomers of 2-(4-diphenylmethyl-1-piperazinyl)ethyl methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate (manidipine) dihydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. resolvemass.ca [resolvemass.ca]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. Discovery and In Vitro Characterization of SPL028: Deuterated N,N-Dimethyltryptamine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. (R)-Manidipine-d4 | Axios Research [axios-research.com]

- 12. scbt.com [scbt.com]

- 13. Manidipine hydrochloride | 89226-75-5 [chemicalbook.com]

- 14. caymanchem.com [caymanchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Photostability evaluation of manidipine tablets and structural determination of its photoproducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. sphinxsai.com [sphinxsai.com]

- 19. Determination and pharmacokinetics of manidipine in human plasma by HPLC/ESIMS - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Mechanism of Action of R-(-)-Manidipine-d4 as a Calcium Channel Blocker

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Manidipine is a third-generation dihydropyridine (DHP) calcium channel blocker (CCB) distinguished by its dual antagonism of both L-type and T-type voltage-gated calcium channels (VGCCs).[1][2][3][4] This dual-action profile confers a potent and sustained antihypertensive effect, coupled with significant renal-protective properties.[5][6][7][8] The pharmacologically active enantiomer is R-(-)-Manidipine. This guide delineates the intricate molecular mechanisms governing its interaction with VGCCs. Furthermore, it clarifies the specific role and application of its deuterated isotopologue, R-(-)-Manidipine-d4. It is critical to establish from the outset that the deuteration of Manidipine does not alter its fundamental mechanism of action at the receptor level; rather, it modifies its metabolic fate. This property is leveraged to establish R-(-)-Manidipine-d4 as an indispensable tool in pharmacokinetic (PK) and bioanalytical studies, serving as a high-fidelity internal standard for precise quantification.

The Molecular Target: Voltage-Gated Calcium Channels

Voltage-gated calcium channels are multisubunit transmembrane proteins that are essential for converting membrane depolarization into intracellular calcium signaling.[9][10] This calcium influx is a pivotal trigger for a multitude of physiological processes, including muscle contraction, neurotransmitter release, and gene expression.[9][10][11] VGCCs are composed of a primary pore-forming α1 subunit and several auxiliary subunits (α2δ, β, and γ) that modulate channel gating and trafficking.[11][12]

Manidipine's therapeutic efficacy stems from its interaction with two specific subfamilies of the α1 subunit:

-

L-type (Long-lasting) Calcium Channels (CaV1.2): Predominantly located on the smooth muscle cells of blood vessels.[13][14] Their activation leads to a sustained influx of Ca2+, initiating the contraction cascade that results in vasoconstriction and increased blood pressure.[4][15][16]

-

T-type (Transient) Calcium Channels (CaV3): Found in various tissues, including the afferent and efferent arterioles of the kidney's glomeruli.[2][5] Their blockade by Manidipine results in vasodilation of both arterioles, which reduces intraglomerular pressure—a key mechanism behind its renal-protective effects.[2][5]

Core Mechanism of Action: R-(-)-Manidipine

As a dihydropyridine derivative, R-(-)-Manidipine exerts its primary therapeutic effect by physically obstructing the flow of calcium ions through the L-type channel pore.

Binding and Allosteric Modulation of L-type Channels

R-(-)-Manidipine exhibits high affinity for the dihydropyridine binding site on the CaV1.2 α1 subunit. This site is located within the fenestration of the channel's pore domain, accessible from the lipid bilayer.[17] Cryo-electron microscopy studies of related DHPs reveal that the molecule binds within a hydrophobic pocket formed by transmembrane segments S5 and S6 of domains III and IV (IIIS5, IIIS6, IVS6).[17][18][19]

The binding of Manidipine is voltage-dependent, showing a higher affinity for channels in the depolarized (open or inactivated) state than in the resting (closed) state. This allosteric modulation stabilizes the inactivated state of the channel, effectively reducing the number of channels available to open upon subsequent depolarization. The slow binding and dissociation kinetics of Manidipine contribute to its long duration of action, allowing for once-daily dosing.[4][8][20]

The resulting inhibition of Ca2+ influx into vascular smooth muscle cells prevents the activation of calmodulin and myosin light-chain kinase, leading to muscle relaxation, vasodilation, and a reduction in peripheral vascular resistance, which ultimately lowers blood pressure.[4][16]

T-type Channel Inhibition: The Renal Advantage

Unlike many other DHPs, Manidipine also effectively blocks T-type calcium channels.[2][3] In the kidney, L-type channels are primarily on the afferent (inflowing) arteriole, while T-type channels are present on both the afferent and efferent (outflowing) arterioles.[5] By dilating both vessels, Manidipine reduces the pressure gradient across the glomerulus, decreasing intraglomerular pressure and consequently reducing microalbuminuria.[2][21] This dual blockade is a cornerstone of its nephroprotective benefits, particularly in hypertensive patients with diabetes or renal impairment.[7][22]

The Role of Deuteration: R-(-)-Manidipine-d4

The core principle underpinning the utility of R-(-)-Manidipine-d4 is the Kinetic Isotope Effect (KIE) .

Pharmacodynamics vs. Pharmacokinetics

The mechanism of action described above is a pharmacodynamic property—it concerns the drug's effect on its target receptor. Isotopic substitution of hydrogen with deuterium does not alter the molecular shape or the electronic interactions required for receptor binding. Therefore, the pharmacodynamic mechanism of R-(-)-Manidipine-d4 is identical to that of R-(-)-Manidipine.

The true value of deuteration lies in its impact on pharmacokinetics, specifically metabolism.[23][24][25] Manidipine is extensively metabolized in the liver, primarily by Cytochrome P450 (CYP) enzymes.[4][21] Many metabolic reactions involve the cleavage of carbon-hydrogen (C-H) bonds. Because deuterium has twice the mass of protium (hydrogen), the carbon-deuterium (C-D) bond is stronger and has a higher vibrational energy, making it more difficult for enzymes to break.[26]

This leads to a slower rate of metabolism for the deuterated molecule compared to its non-deuterated counterpart.[24][27] While this effect can be exploited to develop drugs with longer half-lives (e.g., deutetrabenazine), the primary and most widespread application for molecules like R-(-)-Manidipine-d4 is in quantitative bioanalysis.[23][27]

Application as an Internal Standard

In techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which are the gold standard for drug quantification in biological matrices (e.g., plasma, urine), an internal standard (IS) is crucial for accuracy. An ideal IS behaves identically to the analyte of interest during sample extraction, chromatography, and ionization, but is distinguishable by the mass spectrometer.

R-(-)-Manidipine-d4 is the ideal IS for R-(-)-Manidipine because:

-

Co-elution: It has virtually identical physicochemical properties, ensuring it elutes at the same time during chromatography.

-

Similar Extraction & Ionization: It experiences the same degree of loss during sample preparation and the same ionization efficiency in the mass spectrometer's source.

-

Mass Distinguishability: It is easily distinguished from the non-deuterated analyte due to its 4 Dalton higher mass.

By adding a known amount of R-(-)-Manidipine-d4 to every sample, any variations in the analytical process can be normalized. The ratio of the analyte's signal to the IS signal is used for quantification, correcting for experimental variability and ensuring highly accurate and precise results.

Experimental Protocols for Characterization

Protocol 1: In Vitro Characterization via Patch-Clamp Electrophysiology

Objective: To determine the inhibitory concentration (IC50) of R-(-)-Manidipine on L-type (CaV1.2) and T-type (CaV3.x) calcium channels.

Causality: The patch-clamp technique provides a direct, real-time measurement of ion flow across a cell membrane. It is the definitive method for assessing a compound's functional effect on a specific ion channel, allowing for the precise quantification of channel blockade under controlled voltage conditions.

Methodology:

-

Cell Culture: Utilize a mammalian cell line (e.g., HEK293) stably expressing the human CaV1.2 channel complex (α1, β, and α2δ subunits) or a CaV3 subtype. Culture cells to 70-80% confluency.

-

Electrode Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution. The internal solution should contain Cs+ to block K+ channels and a Ca2+ buffer like EGTA.

-

Recording: Establish a whole-cell patch-clamp configuration. Maintain a holding potential of -80 mV to ensure channels are in a resting state.

-

Voltage Protocol: Elicit Ca2+ currents by applying a depolarizing voltage step (e.g., to +10 mV for L-type channels) for 200 ms. For T-type channels, a holding potential of -100 mV and a test pulse to -30 mV is more appropriate.

-

Drug Application: After obtaining a stable baseline recording, perfuse the cell with increasing concentrations of R-(-)-Manidipine (e.g., 0.1 nM to 1 µM) dissolved in the external solution (containing Ba2+ or Ca2+ as the charge carrier). Allow 2-3 minutes for equilibration at each concentration.

-

Data Analysis: Measure the peak inward current at each concentration. Normalize the current to the baseline control. Plot the normalized current against the logarithm of the drug concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Pharmacokinetic Analysis using LC-MS/MS

Objective: To accurately quantify R-(-)-Manidipine concentrations in a plasma sample using R-(-)-Manidipine-d4 as an internal standard.

Causality: This protocol is a self-validating system. The use of a stable isotope-labeled internal standard is the most rigorous method to account for analyte loss during sample preparation and for signal suppression or enhancement in the mass spectrometer (matrix effects). This ensures that the final calculated concentration is a true reflection of the amount in the original sample.

Methodology:

-

Standard Curve Preparation: Prepare a series of calibration standards by spiking blank plasma with known concentrations of R-(-)-Manidipine.

-

Sample Preparation:

-

To 100 µL of each standard, quality control sample, and unknown sample, add 10 µL of the R-(-)-Manidipine-d4 internal standard working solution (e.g., at 100 ng/mL).

-

Vortex briefly.

-

Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate proteins.

-

Vortex vigorously for 1 minute, then centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean vial for analysis.

-

-

LC Separation:

-

Inject 5 µL of the supernatant onto a C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Use a gradient elution with Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., 0.1% formic acid in acetonitrile) at a flow rate of 0.4 mL/min.

-

-

MS/MS Detection:

-

Utilize a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.

-

Monitor specific Multiple Reaction Monitoring (MRM) transitions for both the analyte and the internal standard. For example:

-

Manidipine: Q1: 611.3 m/z → Q3: 234.1 m/z

-

Manidipine-d4: Q1: 615.3 m/z → Q3: 234.1 m/z

-

-

-

Quantification:

-

Integrate the peak areas for both MRM transitions.

-

Generate a calibration curve by plotting the peak area ratio (Manidipine/Manidipine-d4) against the known concentration of the standards.

-

Determine the concentration of R-(-)-Manidipine in the unknown samples by interpolating their peak area ratios from the linear regression of the calibration curve.

-

Data Summary

The following table summarizes representative quantitative data for Manidipine, illustrating its potency.

| Parameter | Channel Type | Value | Experimental System |

| IC50 | L-type (CaV1.2) | 2.6 nM | Native channels in guinea pig cardiac cells[3] |

| ED50 | Calcium Signaling | 1.0 nM | Inhibition of endothelin-1 induced Ca2+ increase[3] |

| IC50 | Vasoconstriction | 2.1 nM | Inhibition of K+-induced contraction in dog portal vein[3] |

| Protein Binding | Human Plasma | ~99% | Pharmacokinetic studies[4] |

Conclusion

R-(-)-Manidipine is a highly effective antihypertensive agent whose mechanism of action is rooted in the potent and sustained blockade of both L-type and T-type voltage-gated calcium channels. This dual antagonism not only leads to systemic vasodilation but also confers valuable renal-protective effects. The deuterated analogue, R-(-)-Manidipine-d4, shares this identical pharmacodynamic mechanism. Its distinct and critical role is in the realm of pharmacokinetics, where the kinetic isotope effect slows its metabolism, making it the quintessential internal standard for high-precision quantitative bioanalysis. Understanding this distinction is paramount for professionals in drug research and development, as it highlights the separate but complementary roles of the parent compound as a therapeutic agent and its deuterated isotopologue as a fundamental analytical tool.

References

-

Buraei, Z., & Yang, J. (2010). Structure and function of the β subunit of voltage-gated Ca2+ channels. Available at: [Link]

-

Wikipedia. (2023). Deuterated drug. Available at: [Link]

-

RxList. (2021). How Do Dihydropyridine Calcium Channel Blockers Work? Available at: [Link]

-

Gant, T. G. (2014). Deuterated drugs; where are we now? Journal of Medicinal Chemistry. Available at: [Link]

-

BuzzRx. (2022). How Do Dihydropyridine Calcium Channel Blockers Work? Available at: [Link]

-

Grokipedia. (2024). Dihydropyridine calcium channel blockers. Available at: [Link]

-

Neuland Labs. (2021). Deuterated Drug Molecules: Perfecting the Gamechanger. Available at: [Link]

-

Wikipedia. (2024). Voltage-gated calcium channel. Available at: [Link]

-

Ninja Nerd. (2020). Calcium Channel Blockers | Mechanism of Action, Indications, Adverse Reactions, Contraindications. YouTube. Available at: [Link]

-

Howland, R. H. (2015). Deuterated Drugs. Journal of Psychosocial Nursing and Mental Health Services. Available at: [Link]

-

Catterall, W. A., et al. (2005). Voltage-gated calcium channels. Available at: [Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY. Voltage-gated calcium channels (CaV): Introduction. Available at: [Link]

-

Van Petegem, F., & Minor, D. L. (2006). The structural biology of voltage-gated calcium channel function and regulation. Biochemical Society Transactions. Available at: [Link]

-

Wikipedia. Dihydropyridine calcium channel blockers. Available at: [Link]

-

Saiz-Satjes, M., & Martinez-Martin, F. J. (2018). Manidipine: an antihypertensive drug with positive effects on metabolic parameters and adrenergic tone in patients with diabetes. Drugs in Context. Available at: [Link]

-

Georgianos, P. I., & Sarafidis, P. A. (2011). Manidipine: A different dihydropyridine. Baishideng Publishing Group. Available at: [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Manidipine Hydrochloride? Available at: [Link]

-

Ogihara, T., et al. (1993). Efficacy and mode of action of manidipine: a new calcium antagonist. PubMed. Available at: [Link]

-

National Drug Information. (2020). Cardiplot. Available at: [Link]

-

Cheer, S. M., & McClellan, K. (2001). Manidipine: a review of its use in hypertension. Drugs. Available at: [Link]

-

Morita, T., et al. (1993). Pharmacologic characteristics of a new calcium antagonist, manidipine: beneficial effects on renal circulation and vascular changes. PubMed. Available at: [Link]

-

McKeage, K., & Scott, L. J. (2004). Manidipine: a review of its use in the management of hypertension. Drugs. Available at: [Link]

-

E-lactancia. Manidipine dihydrochloride. Available at: [Link]

-

Berrou, L., et al. (2006). Distinct properties of amlodipine and nicardipine block of the voltage-dependent Ca2+ channels Cav1.2 and Cav2.1 and the mutant channels Cav1.2/dihydropyridine insensitive and Cav2.1/dihydropyridine sensitive. Molecular Pharmacology. Available at: [Link]

-

ResearchGate. (2024). Structure basis for inhibition of CaV1.2 by benidipine. Available at: [Link]

-